Product packaging for 1-Methylcyclohex-3-ene-1-carboxylic acid(Cat. No.:CAS No. 16646-42-7)

1-Methylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B102904
CAS No.: 16646-42-7
M. Wt: 140.18 g/mol
InChI Key: FKOPGCJIAFSDAO-UHFFFAOYSA-N
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Description

Significance of Alicyclic Carboxylic Acids in Organic Synthesis and Medicinal Chemistry

Alicyclic carboxylic acids, which include 1-Methylcyclohex-3-ene-1-carboxylic acid, are a cornerstone of modern organic chemistry. The carboxylic acid group is one of the most important functional groups, and its presence on a non-aromatic ring structure provides a unique combination of three-dimensional structure and chemical reactivity. researchgate.net

In organic synthesis, the carboxylic acid moiety is a versatile handle for a vast array of chemical transformations. It can be converted into esters, amides, acid chlorides, and other functional groups, making these compounds valuable intermediates. researchgate.net Furthermore, the controlled release of CO2 from carboxylic acids, known as decarboxylation, has become a fundamental transformation, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under metallaphotoredox catalysis conditions.

In medicinal chemistry, the carboxylic acid group is a common feature in many pharmaceutical agents. orgsyn.org It often acts as a pharmacophore, a molecular feature that ensures optimal interactions with a biological target, such as an enzyme or receptor. fishersci.ca The group's ability to donate a proton at physiological pH enhances water solubility, which is a critical factor for drug delivery and distribution in the body. nih.gov The rigid, three-dimensional scaffold of the alicyclic ring combined with the interactive potential of the carboxyl group allows for precise positioning of the molecule within a biological target's binding site. However, the presence of a carboxyl group can also present challenges, as it may lead to metabolic instability or other undesired properties, prompting research into bioisosteres—functional groups that can replace the carboxylic acid while retaining its desired biological activity. orgsyn.org

Area of ChemistrySignificance of Alicyclic Carboxylic Acids
Organic SynthesisVersatile chemical intermediates for conversion to esters, amides, etc.
Substrates for decarboxylative coupling reactions.
Medicinal ChemistryAct as pharmacophores for binding to biological targets.
Enhance aqueous solubility and influence pharmacokinetic properties.
Table 1: Key Roles of Alicyclic Carboxylic Acids in Chemical Research

Historical Context of Cyclohexene (B86901) Derivatives in Chemical Research

The development of the Diels-Alder reaction in 1928 by Otto Diels and Kurt Alder was a watershed moment for the synthesis of cyclohexene derivatives. google.com This [4+2] cycloaddition reaction provided a powerful and atom-economical method for constructing the six-membered ring with control over the placement of functional groups and stereochemistry. google.com This breakthrough made a vast array of cyclohexene structures readily accessible for study and application.

Research into cyclohexene derivatives has since expanded into numerous areas. These compounds are not only key intermediates in the synthesis of complex natural products and pharmaceuticals but are also used in the industrial production of polymers like nylon. biosynth.comscilit.com The biological activity of cyclohexene derivatives has been a consistent area of interest, with studies revealing applications in antimicrobial, antifungal, and antitumor agents. researchgate.netscilit.com

YearKey DevelopmentSignificance
1894Adolf von Baeyer accomplishes the first synthesis of cyclohexane (B81311). researchgate.netEstablished a synthetic route to the fundamental six-membered alicyclic ring.
1928Otto Diels and Kurt Alder report the Diels-Alder reaction. google.comProvided an efficient and versatile method for synthesizing cyclohexene derivatives.
20th CenturyCyclohexene derivatives are established as intermediates for nylon production. biosynth.comDemonstrated the large-scale industrial importance of this class of compounds.
OngoingInvestigation of cyclohexene derivatives for biological activity. scilit.comLeads to the discovery of new therapeutic agents and other bioactive molecules.
Table 2: Selected Historical Milestones in Cyclohexene Research

Overview of Research Trajectories for this compound

Research on this compound has primarily focused on its role as a specialized building block in organic synthesis. Unlike its more studied isomers, its specific applications are narrower but highlight its utility as a chemical intermediate for creating more complex molecules.

PropertyValue
Molecular FormulaC8H12O2 uni.lu
Monoisotopic Mass140.08372 Da uni.lu
InChIKeyFKOPGCJIAFSDAO-UHFFFAOYSA-N uni.lu
SMILESCC1(CCC=CC1)C(=O)O uni.lu
Table 3: Chemical Identifiers for this compound

A significant research trajectory involves the use of this compound as an acylating agent. For instance, research has demonstrated the synthesis of its corresponding acid chloride, 1-methylcyclohex-3-ene-1-carbonyl chloride. researchgate.net This reactive intermediate was then used in acylation reactions with substrates like benzimidazole (B57391) and o-phenylenediamine (B120857) to produce novel N-cycloacyl derivatives of benzimidazole. researchgate.net This line of research positions this compound as a precursor for introducing a specific alicyclic moiety into larger, functional molecules, particularly heterocyclic systems of interest in materials science and medicinal chemistry.

The synthesis of the this compound core structure itself is rooted in the principles of cycloaddition chemistry. The Diels-Alder reaction between a diene and a substituted alkene is the most common strategy for forming such substituted cyclohexene rings. google.com While extensive research has focused on the reaction between isoprene (B109036) and methyl acrylate (B77674), which primarily yields the isomeric methyl 4-methylcyclohex-3-enecarboxylate, the fundamental methodology is directly applicable to the synthesis of the 1-methyl isomer's scaffold. researchgate.netacs.orgchemicalbook.com

Another demonstrated research application is its use as a precursor to its saturated analog. Studies have shown that this compound can be readily hydrogenated to yield 1-methylcyclohexanecarboxylic acid. researchgate.net This saturated derivative has been investigated for its own applications, including as an anticonvulsant drug and as an internal standard in metabolic studies. orgsyn.org Therefore, the unsaturated acid serves as a direct synthetic precursor to this related compound of interest.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B102904 1-Methylcyclohex-3-ene-1-carboxylic acid CAS No. 16646-42-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylcyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-8(7(9)10)5-3-2-4-6-8/h2-3H,4-6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOPGCJIAFSDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC=CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937199
Record name 1-Methylcyclohex-3-ene-1-carboxylic acid
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16646-42-7
Record name 1-Methyl-3-cyclohexene-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16646-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclohexene-1-carboxylic acid, 1-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylcyclohex-3-ene-1-carboxylic acid
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Synthetic Methodologies for 1 Methylcyclohex 3 Ene 1 Carboxylic Acid and Its Analogues

Established Synthetic Routes to 1-Methylcyclohex-3-ene-1-carboxylic Acid

Several established routes provide access to the core structure of this compound. These methods often involve the modification of a pre-existing cyclohexene (B86901) ring or the construction of the ring itself through strategic bond formation.

A primary method for synthesizing the methyl ester of cyclohexene carboxylic acids is through the direct esterification of the corresponding carboxylic acid. The Fischer esterification, a well-established acid-catalyzed reaction, is a common approach. jove.comlibretexts.org This reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org

The Fischer esterification is catalyzed by strong acids such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. youtube.comjove.com This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (in this case, methanol). masterorganicchemistry.comyoutube.com

The subsequent attack by methanol (B129727) forms a tetrahedral intermediate. jove.com A proton transfer then occurs, converting one of the hydroxyl groups into a good leaving group (water). masterorganicchemistry.com The elimination of a water molecule and a final deprotonation step yield the ester product and regenerate the acid catalyst. masterorganicchemistry.comyoutube.com Each step of this process is reversible. masterorganicchemistry.com

Table 1: Key Steps in Acid-Catalyzed Fischer Esterification

StepDescriptionPurpose
1 Protonation of Carbonyl OxygenActivates the carbonyl group toward nucleophilic attack. youtube.comchemistrysteps.com
2 Nucleophilic Attack by AlcoholForms a new C-O bond and creates a tetrahedral intermediate. masterorganicchemistry.com
3 Proton TransferConverts a hydroxyl group into a better leaving group (H₂O). masterorganicchemistry.com
4 Elimination of WaterReforms the carbonyl double bond and expels a water molecule. masterorganicchemistry.com
5 DeprotonationRegenerates the acid catalyst and yields the final ester product. youtube.com

The Fischer esterification is an equilibrium-controlled process. masterorganicchemistry.com To achieve a high yield of the ester, the equilibrium must be shifted toward the products, in accordance with Le Châtelier's Principle. ucla.edu This is typically accomplished in two ways:

Use of Excess Reactant : The reaction is often carried out using a large excess of the alcohol (methanol), which also frequently serves as the solvent. masterorganicchemistry.comquizlet.com Increasing the concentration of one reactant drives the equilibrium forward to favor product formation. jove.comucla.edu Studies have shown that increasing the molar excess of the alcohol can dramatically increase the ester yield at equilibrium. masterorganicchemistry.com

Removal of Water : As water is a product of the reaction, its removal from the reaction mixture will also shift the equilibrium to the right. masterorganicchemistry.comquizlet.com A common laboratory technique for this is the use of a Dean-Stark apparatus, which continuously removes water as it is formed. masterorganicchemistry.com

The reaction is typically performed by heating the mixture under reflux to increase the reaction rate. quizlet.comathabascau.ca

A more contemporary and distinct approach to forming olefin structures involves the retro-hydroamidocarbonylation of aliphatic amides. This transformation is a type of elimination reaction that generates an olefin through the cleavage of C-N and C-C bonds in an amide. nih.gov This method offers a novel pathway for the late-stage introduction of a double bond into a complex molecule. nih.gov

The reaction is catalyzed by a Nickel/N-heterocyclic carbene (NHC) system. nih.gov The process is believed to proceed via the oxidative addition of a nickel(0) catalyst to the stable amide bond, followed by a decarbonylative process. The resulting alkyl-nickel(II) intermediate then undergoes β-hydride elimination to generate the final olefin product. This method is notable for its ability to convert highly stable aliphatic amides, which are typically unreactive, into valuable olefins. nih.govresearchgate.net The reaction demonstrates good functional group tolerance, making it a potentially powerful tool in complex syntheses. nih.gov

Table 2: General Conditions for Nickel-Catalyzed Retro-Hydroamidocarbonylation

ComponentRoleTypical Reagents/Conditions
Catalyst Facilitates C-N and C-C bond cleavageNi(COD)₂ / ICy (N-heterocyclic carbene ligand) researchgate.net
Solvent Reaction MediumToluene / Cyclohexane (B81311) researchgate.net
Temperature Provides energy for reaction130 °C researchgate.net
Additives May assist in catalytic cycleKOAc, Mg(OAc)₂ researchgate.net

While direct application to produce this compound from a corresponding amide is specific, the methodology provides a general strategy for creating cyclohexene derivatives from appropriately substituted cyclohexanecarboxamides.

Cycloaddition reactions, particularly the Diels-Alder reaction, are among the most powerful methods for constructing six-membered rings. ias.ac.in This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile to form a cyclohexene derivative in a single, stereospecific step.

The reaction between isoprene (B109036) (the diene) and acrylic acid (the dienophile) is a classic example of a Diels-Alder reaction that produces a substituted cyclohexene ring. researchgate.net Isoprene is an unsymmetrical diene, and acrylic acid is an unsymmetrical dienophile, which means that the reaction can result in two different regioisomers: the "para" product (4-methylcyclohex-3-ene-1-carboxylic acid) and the "meta" product (3-methylcyclohex-3-ene-1-carboxylic acid).

The regioselectivity is governed by the electronic properties of the reactants. The reaction aligns the most electron-rich carbon of the diene with the most electron-deficient carbon of the dienophile. chemistrysteps.com For the reaction between isoprene and acrylic acid, the "para" isomer is typically the major product. chemistrysteps.com

The rate and selectivity of the Diels-Alder reaction can be significantly enhanced by the use of Lewis acid catalysts, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄). nih.govresearchgate.net The Lewis acid coordinates to the carbonyl oxygen of the dienophile (acrylic acid), which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.in This coordination increases the dienophile's electrophilicity, accelerating the reaction and often enhancing the regioselectivity towards the para product. nih.govmdpi.com

Table 3: Products of Isoprene and Acrylic Acid Cycloaddition

ReactantsDieneDienophileMajor ProductMinor Product
Structure IsopreneAcrylic Acid4-Methylcyclohex-3-ene-1-carboxylic acid3-Methylcyclohex-3-ene-1-carboxylic acid

This strategy provides a direct route to analogues of the target compound, which can then potentially be isomerized or further modified to yield this compound.

Cycloaddition Reactions as a Synthetic Strategy

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into synthetic routes to minimize environmental impact and enhance sustainability. This involves the use of renewable feedstocks and biocatalytic methods to replace conventional, often hazardous, chemical processes.

The production of carboxylic acids from simple, renewable resources like glucose using microbial fermentation represents a significant advancement in sustainable chemistry. While direct microbial synthesis of this compound is not extensively documented, established pathways for other carboxylic acids demonstrate the feasibility of this approach. Microorganisms such as Megasphaera elsdenii are known to ferment glucose to produce a variety of volatile fatty acids, including butyric acid and hexanoic acid. mdpi.com Similarly, engineered strains of Escherichia coli have been developed to synthesize p-hydroxybenzoic acid from glucose by redirecting carbon flow through the aromatic amino acid biosynthesis pathway. nih.gov

This bio-based approach typically involves:

Metabolic Engineering: Modifying microbial strains to enhance the expression of key enzymes and channel metabolic intermediates towards the desired product. For instance, overexpressing a feedback-insensitive isozyme of 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP) synthase is a common strategy to increase carbon flow into aromatic pathways. nih.gov

Fermentation Process Optimization: Controlling conditions such as pH, temperature, and substrate feeding to maximize product yield and titer.

The principles demonstrated in the production of these other carboxylic acids could theoretically be adapted to produce cyclic precursors for this compound. This would involve identifying or engineering a microorganism with a suitable enzymatic pathway capable of forming the cyclohexene ring structure from glucose-derived intermediates.

Table 1: Examples of Microbial Carboxylic Acid Production from Glucose

MicroorganismProductMax Concentration / YieldReference
Megasphaera elsdeniiMixed Volatile Fatty Acids (VFAs)55.2 g/L (total acids) mdpi.com
Engineered E. colip-Hydroxybenzoic acid12 g/L (13% mol/mol yield) nih.gov

Bio-based Feedstocks in Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for constructing cyclohexene rings. The use of bio-based feedstocks as starting materials in these reactions aligns with the principles of green chemistry. researchgate.net Biomass can be converted into a variety of platform chemicals, such as furans (e.g., furfural, 2,5-dimethylfuran) derived from lignocellulosic materials. researchgate.netresearchgate.net These furans can act as dienes in Diels-Alder reactions with appropriate dienophiles to create the core cyclohexene scaffold. researchgate.net

For example, the reaction of a bio-derived diene with a dienophile containing a methyl group and a carboxylic acid precursor could potentially yield a structure related to this compound. The conversion of biomass into monomers for polymerization and other chemical syntheses is a rapidly developing field, offering sustainable alternatives to petrochemical feedstocks. colab.wsrsc.org The use of bio-based solvents, such as lactic acid, can further enhance the green credentials of such synthetic routes by providing a recyclable and environmentally benign reaction medium. rsc.org

Asymmetric Synthesis and Chiral Resolution

This compound possesses a chiral center at the C1 position, meaning it can exist as two non-superimposable mirror images (enantiomers). Asymmetric synthesis aims to produce a single enantiomer selectively, which is often crucial for applications in pharmaceuticals and materials science.

Enzymatic kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the reacted and unreacted forms. nih.gov For carboxylic acids or their esters, enzymatic hydrolysis or transesterification are common strategies. blucher.com.br

In a potential resolution of racemic this compound esters, a lipase (B570770) could selectively hydrolyze one enantiomer of the ester to the carboxylic acid, leaving the other enantiomer of the ester unreacted. These two different compounds could then be separated. Lipases such as Candida antarctica Lipase B (CAL-B) have shown high activity and enantioselectivity in the hydrolysis of various carboxylic esters. blucher.com.br The efficiency of such a resolution is measured by the enantiomeric excess (e.e.) of the product and the remaining substrate. blucher.com.br

Table 2: Analogous Enzymatic Hydrolysis for Enantiomeric Enrichment Data based on the hydrolysis of β-borylated carboxylic esters, demonstrating the principle of enzymatic resolution.

Substrate (Ester)EnzymeEnantiomeric Excess (e.e.) of SubstrateReference
Methyl β-borylated propionateCAL-B78% blucher.com.br
Ethyl β-borylated propionateCAL-B74% blucher.com.br
n-Butyl β-borylated propionateCAL-B<10% blucher.com.br

Chiral Building Block Applications

Enantiomerically pure compounds like (R)- or (S)-1-Methylcyclohex-3-ene-1-carboxylic acid are valuable as chiral building blocks. Chiral building blocks are molecules with defined stereochemistry that are incorporated into the synthesis of more complex, stereochemically-defined target molecules. The defined stereocenter of the building block guides the formation of new stereocenters in the final product. The presence of both a quaternary chiral center and versatile functional groups (a carboxylic acid and an alkene) makes this molecule a potentially useful scaffold for synthesizing a variety of complex natural products and pharmaceuticals.

Constructing the substituted cyclohexene ring with control over its stereochemistry can be achieved through powerful cascade reactions. Diastereoselective conjugate addition (such as Michael addition) followed by an intramolecular cyclization is a prominent strategy for synthesizing highly functionalized cyclic systems. beilstein-journals.org This approach creates multiple stereocenters in a single, efficient step.

For instance, a cascade inter–intramolecular double Michael addition has been used to synthesize highly substituted cyclohexanones with excellent diastereoselectivity. beilstein-journals.org In this type of reaction, a Michael donor adds to a Michael acceptor, and the resulting intermediate then undergoes an intramolecular cyclization to form the ring. beilstein-journals.orgfrontiersin.org By carefully choosing the starting materials, catalysts, and reaction conditions, the stereochemical outcome of the reaction can be controlled. youtube.com Such strategies could be adapted to synthesize analogues of this compound by designing precursors that, upon cyclization, yield the desired cyclohexene core with specific stereochemistry at the C1 position and other points on the ring. rsc.orgacs.org

Table 3: Diastereoselective Synthesis of Cyclohexanones via Cascade Michael Reactions


Derivatization and Functionalization Strategies

The unique structure of this compound, featuring a carboxylic acid function, a tetrasubstituted carbon center, and a reactive double bond within a cyclohexene ring, offers multiple avenues for derivatization and functionalization. These transformations allow for the synthesis of a diverse range of analogues with modified properties and potential applications. Key strategies involve modifications at the double bond, the carboxylic acid group, or both, leading to saturated systems, various carbonyl derivatives, and ring-cleaved products.

The carbon-carbon double bond in the cyclohexene ring is susceptible to catalytic hydrogenation, providing a straightforward route to the corresponding saturated analogue, 1-methylcyclohexanecarboxylic acid. This transformation eliminates the unsaturation, altering the molecule's geometry and reactivity.

The hydrogenation is typically carried out by reacting the unsaturated acid with hydrogen gas (H₂) in the presence of a metal catalyst. pearson.com Platinum-based catalysts, such as platinum on alumina (B75360) (Pt/γ-Al₂O₃), are effective for this type of reaction. nih.gov The reaction involves the addition of two hydrogen atoms across the double bond, resulting in the formation of the saturated cyclohexane ring. pearson.com This method is highly efficient for producing saturated cyclohexane and 1-methylcyclohexanecarboxylic acids from their unsaturated precursors. pearson.com

Table 1: Hydrogenation of this compound

Reactant Product Reagents Catalyst
This compound 1-Methylcyclohexanecarboxylic acid H₂ Metal catalyst (e.g., Pt/C, Pt/γ-Al₂O₃)

This reduction is a fundamental step for creating derivatives where the reactivity of the double bond is not desired, allowing for selective functionalization at the carboxylic acid group. The resulting 1-methylcyclohexanecarboxylic acid serves as a valuable intermediate in further synthetic pathways. pearson.com

The carboxylic acid group of this compound can be readily converted into a more reactive acyl chloride. This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govsigmaaldrich.com The resulting 1-methylcyclohex-3-ene-1-carbonyl chloride is a potent electrophile and serves as a key intermediate for a variety of acylation reactions. chemicalbook.comnih.gov

These acid chlorides are highly reactive towards nucleophiles, facilitating the formation of esters, amides, and anhydrides under mild conditions. nih.govchemeo.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride ion. chemeo.comnist.gov

The acid chloride of this compound is a powerful acylating agent for amines and nitrogen-containing heterocyclic compounds. pearson.com This electrophilic reaction results in the formation of a stable amide bond. The reaction of 1-methylcyclohex-3-ene-1-carbonyl chloride with primary or secondary amines yields the corresponding N-substituted amides. chemicalbook.comnih.gov

This methodology has been successfully applied to the synthesis of various carboxamide compounds. For instance, the acylation of aromatic amines and heterocyclic structures like 3-hydroxyindole and benzimidazole (B57391) has been reported. pearson.comchemicalbook.comnih.gov These reactions typically proceed in mild conditions and result in high yields of the desired amide products. chemicalbook.comnih.gov The synthesis of N-cycloacyl derivatives of benzimidazole has been achieved for the first time using this approach. pearson.com

Table 2: Acylation of Amines and Heterocycles with 1-Methylcyclohex-3-ene-1-carbonyl chloride

Nucleophile Product Product Class
Primary/Secondary Amine (R-NH₂) N-Alkyl-1-methylcyclohex-3-ene-1-carboxamide Amide
3-Hydroxyindole 3-Indolyl-1-methylcyclohex-3-ene-1-carboxamide Amide
Benzimidazole N-(1-Methylcyclohex-3-enoyl)benzimidazole N-Acyl Imidazole
o-Phenylenediamine (B120857) N-alkyl, N-acyl, and C-acyl benzimidazole derivatives Benzimidazole Derivatives

Data sourced from Mirzoyeva and Eyvazova (2025) and Aliyeva et al. (2023). pearson.comchemicalbook.comnih.gov

Esters of this compound, such as the methyl or ethyl ester, are versatile intermediates that undergo nucleophilic acyl substitution. This allows the ester group to be converted into other functional groups. The reactivity of the ester is centered at the electrophilic carbonyl carbon. Common nucleophilic substitution reactions for these esters include hydrolysis (saponification), transesterification, and amidation.

Hydrolysis: The ester can be converted back to the parent carboxylic acid through hydrolysis. This is typically achieved under basic conditions using an aqueous solution of a strong base like sodium hydroxide (B78521), followed by an acidic workup. This process, also known as saponification, involves the attack of a hydroxide ion on the carbonyl carbon.

Transesterification: The reaction of a 1-methylcyclohex-3-ene-1-carboxylate ester with a different alcohol in the presence of an acid or base catalyst results in the exchange of the alkoxy group. This equilibrium reaction is used to synthesize different esters of the same acid.

Amidation: Esters can react with ammonia (B1221849) or primary/secondary amines to form amides. This reaction is generally slower than the acylation using the corresponding acid chloride. However, methodologies for the direct, one-pot catalytic conversion of methyl esters to tertiary and secondary amines have been developed, often involving an amidation step followed by reduction.

Table 3: Nucleophilic Substitution Reactions of 1-Methylcyclohex-3-ene-1-carboxylate Esters

Reaction Type Nucleophile Product Typical Conditions
Hydrolysis (Saponification) OH⁻/H₂O This compound 1. NaOH (aq), Heat 2. H₃O⁺ workup
Transesterification R'-OH Alkyl 1-methylcyclohex-3-ene-1-carboxylate Acid (e.g., H₂SO₄) or Base (e.g., NaOR')
Amidation R'R''NH N,N-Disubstituted-1-methylcyclohex-3-ene-1-carboxamide Heat, potentially with catalysts

Reaction conditions are generalized based on standard transformations of carboxylate esters.

The double bond within the cyclohexene ring of this compound is a prime site for oxidation reactions. These reactions can lead to a variety of products, including epoxides, diols, or, more drastically, cleavage of the carbon-carbon double bond to form dicarbonyl or dicarboxylic acid compounds. The outcome of the oxidation depends on the specific oxidizing agent and reaction conditions employed. For instance, reaction with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) would be expected to form an epoxide.

Ozonolysis is a powerful method for the oxidative cleavage of the double bond in the cyclohexene ring. The reaction involves treating the compound with ozone (O₃), which initially forms an unstable primary ozonide (molozonide), followed by rearrangement to a more stable secondary ozonide (1,2,4-trioxolane).

Subsequent treatment of the ozonide intermediate, known as the workup step, determines the final products. An oxidative workup, typically using hydrogen peroxide (H₂O₂), cleaves the ozonide and oxidizes the resulting fragments to their highest stable oxidation state. For the trisubstituted and monosubstituted carbons of the double bond in this compound, this process results in the cleavage of the ring. The reaction breaks the C3-C4 double bond, leading to the formation of a linear dicarboxylic acid derivative. Specifically, any aldehyde intermediates formed during the cleavage are oxidized to carboxylic acids.

This reaction is a key transformation, as it breaks open the cyclic structure to yield a difunctional, linear aliphatic chain, which can be a precursor for polymer synthesis or other complex molecules.

Table 4: Products of Ozonolysis with Oxidative Workup

Reactant Reagents Key Intermediate Final Product
This compound 1. O₃ 2. H₂O₂ (oxidative workup) Ozonide 3-Acetyl-3-methylhexanedioic acid

Oxidation Reactions of the Cyclohexene Ring

Peroxyacid Epoxidation

The conversion of the carbon-carbon double bond in this compound to an epoxide is a common and synthetically useful transformation. This reaction is typically achieved using a peroxyacid, also known as a peracid. The process involves the transfer of an oxygen atom from the peroxyacid to the alkene, resulting in the formation of a three-membered cyclic ether known as an epoxide or oxirane. masterorganicchemistry.com

The reaction proceeds via a concerted mechanism, where the new carbon-oxygen bonds are formed simultaneously on the same side of the double bond, a process known as syn addition. masterorganicchemistry.com This stereospecificity is a key feature of peroxyacid epoxidations. masterorganicchemistry.com For this compound, this reaction yields 4-methyl-7-oxabicyclo[4.1.0]heptane-4-carboxylic acid.

A widely used and commercially available peroxyacid for this purpose is meta-chloroperoxybenzoic acid (m-CPBA), which is favored for its relative stability and effectiveness. masterorganicchemistry.com Other peroxyacids, such as peroxyacetic acid, can also be employed. masterorganicchemistry.com The reaction is typically carried out in a non-aqueous, inert solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) to prevent the newly formed epoxide ring from undergoing acid- or base-catalyzed hydrolysis to a diol. nih.gov The reaction rate is generally influenced by the nucleophilicity of the alkene; more electron-rich double bonds react faster. nih.gov

Table 1: Peroxyacid Epoxidation of this compound

Reactant Reagent Product Typical Conditions

Reduction Reactions of the Carboxylic Acid Group

The carboxylic acid functional group of this compound can be reduced to a primary alcohol, yielding (1-methylcyclohex-3-en-1-yl)methanol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. wikipedia.orgvaia.com It is a strong source of hydride ions (H⁻) and readily reduces carboxylic acids, esters, and other carbonyl compounds. wikipedia.org The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), because LiAlH₄ reacts violently with water and other protic solvents. byjus.com

Table 2: Reduction of this compound

Reactant Reagent Product Typical Conditions

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 1-Methylcyclohex-3-ene-1-carboxylic acid by mapping the carbon and hydrogen framework. While experimental spectra for this specific compound are not widely published, a detailed analysis of the expected signals can be predicted based on established principles and data from structurally similar molecules.

The proton NMR (¹H NMR) spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons. For this compound, a total of 12 protons would be expected to produce several distinct signals. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet far downfield, typically in the range of 10-13 ppm. The two olefinic protons on the carbon-carbon double bond (C3 and C4) would resonate in the range of 5.5-5.8 ppm, likely as a multiplet due to coupling with each other and adjacent allylic protons. The protons on the carbons adjacent to the double bond (C2 and C5) are expected in the 2.0-2.5 ppm region. The remaining methylene (B1212753) protons on the saturated part of the ring (C6) would appear further upfield. The singlet signal for the three protons of the methyl group (CH₃) would likely be observed around 1.2-1.5 ppm, shifted slightly downfield due to the adjacent quaternary carbon.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH) 10.0 - 13.0 Broad Singlet 1H
Olefinic (-CH=CH-) 5.5 - 5.8 Multiplet 2H
Allylic (-CH₂-) 2.0 - 2.5 Multiplet 4H
Aliphatic (-CH₂-) 1.8 - 2.2 Multiplet 2H

The carbon-13 NMR (¹³C NMR) spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments. This compound has eight unique carbon atoms, which would result in eight distinct signals in the spectrum. The carbonyl carbon of the carboxylic acid is the most deshielded, expected to appear in the 175-185 ppm range. The two sp²-hybridized carbons of the double bond would be found in the olefinic region, typically between 120 and 140 ppm. libretexts.org The quaternary carbon (C1), bonded to both the methyl and carboxyl groups, would likely resonate between 40 and 50 ppm. The remaining sp³-hybridized carbons of the cyclohexene (B86901) ring and the methyl group would appear in the upfield region of the spectrum (20-40 ppm). libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-C OOH) 175 - 185
Olefinic (-CH=C H-) 120 - 140
Quaternary (C -COOH) 40 - 50
Allylic (-C H₂-) 25 - 40
Aliphatic (-C H₂-) 20 - 35

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₈H₁₂O₂, which corresponds to a monoisotopic mass of approximately 140.0837 Da. uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 140.

The fragmentation pattern provides further structural information. For carboxylic acids, characteristic fragmentation includes the loss of a hydroxyl radical (M-17) or the loss of the entire carboxyl group (M-45). uni.lu Another potential fragmentation pathway for this specific molecule is a retro-Diels-Alder reaction, a characteristic fragmentation for cyclohexene derivatives, which would split the ring and result in charged fragments corresponding to the diene and dienophile components.

Table 3: Expected Mass Spectrometry Data for this compound

Ion m/z (Predicted) Description
[M]⁺ 140 Molecular Ion
[M-OH]⁺ 123 Loss of hydroxyl radical
[M-COOH]⁺ 95 Loss of carboxyl group
[M-H₂O]⁺ 122 Loss of water

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

The most prominent feature for the carboxylic acid group is a very broad O-H stretching band, typically appearing in the region of 2500-3300 cm⁻¹. scholaris.ca This broadening is a result of hydrogen bonding. The carbonyl (C=O) stretch of the carboxylic acid gives a strong, sharp absorption band between 1690 and 1760 cm⁻¹. scholaris.ca Additionally, a C-O stretching vibration is expected between 1210 and 1320 cm⁻¹. scholaris.ca The presence of the cyclohexene ring is indicated by a C=C stretching absorption around 1640-1680 cm⁻¹ and vinylic =C-H stretching bands appearing just above 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Strong, Broad
Alkyl C-H Stretch 2850 - 2960 Medium-Strong
Vinylic =C-H Stretch 3000 - 3100 Medium
Carbonyl C=O Stretch 1690 - 1760 Strong
Alkene C=C Stretch 1640 - 1680 Medium
Carboxylic Acid C-O Stretch 1210 - 1320 Strong

Chromatographic Techniques for Purity Assessment

Gas chromatography (GC) is a fundamental technique for separating and analyzing volatile compounds, making it suitable for assessing the purity of this compound. The direct analysis of carboxylic acids by GC can sometimes be challenging due to their high polarity and relatively low volatility, which can lead to peak tailing and adsorption on the column. lmaleidykla.lt

To improve chromatographic performance, a common strategy is the derivatization of the carboxylic acid into a more volatile and less polar ester, such as a methyl or silyl (B83357) ester. lmaleidykla.ltnih.gov This process typically results in sharper, more symmetrical peaks and improved resolution. lmaleidykla.lt When a sample of this compound (or its derivative) is injected into the GC, it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column walls. The purity of the sample is determined by the presence of a single major peak, with the area of any minor peaks representing the percentage of impurities.

Reaction Mechanisms and Kinetics of 1 Methylcyclohex 3 Ene 1 Carboxylic Acid

Mechanistic Studies of Ester Hydrolysis

The hydrolysis of esters of 1-Methylcyclohex-3-ene-1-carboxylic acid is a fundamental reaction, often studied to understand the influence of the bulky cyclohexene (B86901) ring and the methyl group on reaction rates and mechanisms.

Enzymatic hydrolysis of esters, particularly those with structures similar to this compound, has been a subject of significant research for producing optically active compounds. researchgate.netresearchgate.net Enzymes like carboxylesterases and lipases are frequently employed for the kinetic resolution of racemic esters. researchgate.net

The mechanism of enzyme-catalyzed hydrolysis typically involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) in the enzyme's active site. The process is initiated by the nucleophilic attack of the serine hydroxyl group on the ester's carbonyl carbon, forming a tetrahedral intermediate. This is followed by the collapse of the intermediate, releasing the alcohol portion of the ester and forming an acyl-enzyme complex. Finally, a water molecule, activated by a histidine residue, hydrolyzes the acyl-enzyme intermediate to release the carboxylic acid and regenerate the free enzyme.

Studies on related compounds like methyl 3-cyclohexene-1-carboxylate have shown that bacterial carboxylesterases can efficiently hydrolyze these substrates with high enantioselectivity. researchgate.net For instance, a carboxylesterase, CarEst3, was found to effectively hydrolyze racemic methyl 3-cyclohexene-1-carboxylate to produce (S)-3-cyclohexene-1-carboxylic acid with a high enantiomeric excess. researchgate.net The stereoselectivity is attributed to the specific spatial, hydrophobic, and electrostatic properties within the enzyme's active site, which preferentially binds one enantiomer over the other. researchgate.net

Table 1: Enzymes in Hydrolysis of Related Cyclohexene Carboxylate Esters

Enzyme Type Substrate Example Key Finding Reference
Carboxylesterase (CarEst3) Racemic methyl 3-cyclohexene-1-carboxylate High substrate tolerance and enantioselective hydrolysis to (S)-CHCM. researchgate.net
Esterase (BioH) Racemic methyl-3-cyclohexene-1-carboxylate Engineered for improved S-enantioselectivity. researchgate.net

Electrophilic Addition Mechanisms on the Alkene Moiety

The double bond in the cyclohexene ring of this compound is susceptible to electrophilic addition reactions. pdx.edu The general mechanism involves the attack of the electron-rich π bond on an electrophile. openstax.org

This is a two-step mechanism:

Electrophilic Attack : The alkene's π electrons act as a nucleophile, attacking an electrophile (like H⁺ from HBr). libretexts.org This breaks the π bond and forms a new sigma bond between one of the alkene carbons and the electrophile. This step results in the formation of a carbocation intermediate on the other carbon. openstax.orglibretexts.org

Nucleophilic Attack : The resulting carbocation is an electrophile, which is then attacked by a nucleophile (like Br⁻) to form the final product. openstax.orglibretexts.org

For this compound, the initial protonation of the double bond will preferentially occur to form the more stable carbocation. According to Markovnikov's rule, the hydrogen atom adds to the carbon with more hydrogen atoms, leading to the formation of a more substituted and therefore more stable carbocation. pearson.com In the case of the alkene moiety in this molecule, the formation of a tertiary carbocation would be favored if possible, influencing the regioselectivity of the addition. pearson.comquora.com The first step, the formation of the carbocation, is the rate-determining step of the reaction. libretexts.org

The acid-catalyzed hydration of the alkene moiety follows a similar mechanism, where H₃O⁺ is the electrophile, and water acts as the nucleophile that attacks the carbocation intermediate. youtube.comlearncbse.in

Cycloaddition Reaction Pathways

The cyclohexene ring of this compound is often synthesized via a [4+2] cycloaddition, specifically the Diels-Alder reaction. chegg.comchegg.com This reaction involves a conjugated diene and a dienophile. In the retrosynthesis of a related compound, cyclohex-3-ene carboxylic acid methyl ester, the dienophile is methyl acrylate (B77674) and the diene is 1,3-butadiene. chegg.com

The mechanism of the Diels-Alder reaction is a concerted pericyclic reaction, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. researchgate.net The reaction involves the 4 π-electrons of the diene and the 2 π-electrons of the dienophile. The stereochemistry of the reactants is retained in the product, making it a highly stereospecific reaction.

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry, particularly quantum mechanical methods, has become an indispensable tool for elucidating complex reaction mechanisms, predicting product stabilities, and analyzing transition states. rsc.orgjmchemsci.com

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. jmchemsci.com It is widely applied to study reaction mechanisms, such as the Diels-Alder reaction forming cyclohexene derivatives. researchgate.net

In a DFT study of the reaction between 1-methoxy-1,3-butadiene (B1596040) and methyl acrylate to form methyl 2-methoxycyclohex-3-ene-1-carboxylate (a structurally related compound), calculations were used to:

Optimize the molecular structures of reactants, transition states, and products. researchgate.net

Analyze the Potential Energy Surface (PES) to map the energy landscape of the reaction. researchgate.net

Calculate Frontier Molecular Orbital (FMO) energies (HOMO and LUMO) to understand the reactivity and stability of the molecules. researchgate.netdntb.gov.ua

Study the Molecular Electrostatic Potential (MEP) to identify reactive sites. researchgate.net

These studies help in understanding the regioselectivity and stereoselectivity of the reaction by comparing the energies of different possible products and the activation energies of their formation pathways. researchgate.netdntb.gov.ua

Identifying and characterizing the transition state is crucial for understanding a reaction's mechanism and kinetics. rsc.org Computational methods like DFT are used to locate the transition state structure on the potential energy surface. A transition state is a first-order saddle point, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.

Once the transition state geometry is located, a vibrational frequency analysis is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. The energy of this transition state relative to the reactants gives the activation energy of the reaction, which is a key parameter in determining the reaction rate.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
(S)-3-cyclohexene-1-carboxylic acid
1,3-butadiene
Acetic acid
Benzyl alcohol
Bromine
Carboxylesterase
Ethanol
Glutarate
Lipase (B570770)
Methyl 3-cyclohexene-1-carboxylate
Methyl acrylate
Methyl (±)-3-cyclohexene-1-carboxylate
Methyl 2-methoxycyclohex-3-ene-1-carboxylate
Pimelate
t-butanol

Reaction Pathway Determination

The determination of the reaction pathway for the formation of this compound, primarily through the Diels-Alder reaction of isoprene (B109036) and methacrylic acid, involves a combination of computational and experimental techniques. Research in this area aims to understand the stereoselectivity and regioselectivity of the cycloaddition, as well as the influence of catalysts and reaction conditions on the product distribution.

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details of the Diels-Alder reaction between isoprene and acrylic acid derivatives. researchgate.net These computational models help to predict the transition state geometries, activation energies, and thermodynamic stability of the possible products.

The Diels-Alder reaction between an asymmetrical diene like isoprene and a dienophile like methacrylic acid can result in two primary regioisomers: the "para" and "meta" products. In the case of this compound, this corresponds to the "para" adduct. The reaction can also lead to different stereoisomers (endo and exo).

Key Research Findings from Analogous Reactions:

Studies on the analogous reaction between isoprene and acrylic acid have shown that the reaction can proceed through a one-step asynchronous process. researchgate.net The presence of solvents and catalysts can significantly influence the reaction rate and selectivity. For instance, the use of ionic liquids as solvents has been shown to enhance the reaction rate compared to conventional organic solvents like dichloromethane (B109758) (DCM). researchgate.net This enhancement is attributed to strong hydrogen bonding interactions between the ionic liquid and the dienophile. researchgate.net

Lewis acid catalysis is another common strategy to improve the efficiency and selectivity of the Diels-Alder reaction. researchgate.net Computational analyses of the reaction between isoprene and methyl acrylate in the presence of various Lewis acids have demonstrated a systematic decrease in activation energies with increasing strength of the Lewis acid. researchgate.net

The table below summarizes the computed activation energies for the uncatalyzed and Lewis acid-catalyzed Diels-Alder reaction between isoprene and methyl acrylate, which serves as a model for the formation of this compound.

CatalystComputed Activation Energy (kcal/mol)
Uncatalyzed22.5
I₂19.8
SnCl₄16.5
TiCl₄15.2
ZnCl₂14.8
BF₃13.5
AlCl₃12.1

Experimental studies often involve carrying out the reaction under various conditions and analyzing the product mixture using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the different isomers formed. This experimental data is then compared with the theoretical predictions to validate the proposed reaction pathways.

In the context of atmospheric chemistry, the reaction pathways of isoprene oxidation products, including methacrylic acid, are also of interest. rsc.orgnih.gov Studies have investigated the radical-initiated oxidation of methacrylic acid in the aqueous phase, which represents an alternative reaction pathway for this compound in the environment. rsc.org

Applications of 1 Methylcyclohex 3 Ene 1 Carboxylic Acid in Advanced Materials and Medicinal Chemistry

Building Block in Complex Molecule Synthesis

The unique structural framework of 1-methylcyclohex-3-ene-1-carboxylic acid makes it an important starting material for constructing more elaborate molecular architectures, particularly in the fields of peptide science and the development of chiral pharmaceuticals.

Peptide synthesis involves the formation of an amide linkage, known as a peptide bond, between the carboxylic acid group of one amino acid and the amino group of another. beilstein-journals.orgmasterorganicchemistry.com This process often requires protecting groups to ensure that the bond forms between the correct functional groups. masterorganicchemistry.com While not a standard proteinogenic amino acid, this compound can be incorporated into peptide chains as a novel structural motif.

The carboxylic acid moiety of the compound can be activated to react with the N-terminus of a peptide or a single amino acid, thereby introducing its rigid cyclohexene (B86901) ring into the peptide backbone. This is a strategic approach used in medicinal chemistry to create peptidomimetics with constrained conformations. Such structural rigidity can enhance the peptide's metabolic stability, binding affinity, and selectivity for its biological target. The incorporation of cyclic structures, like the one provided by this compound, is a key strategy in the design of novel β-peptides and other folded oligomers with defined secondary structures. researchgate.net

The presence of stereocenters in this compound renders it a chiral molecule. smolecule.com This chirality is of paramount importance in drug development, as the different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The compound serves as a chiral building block, providing a defined stereochemical framework for the synthesis of enantiomerically pure pharmaceuticals. smolecule.com

The specific spatial arrangement of its functional groups, such as in the (1S,6S) configuration, is crucial for its selective interaction with chiral biological targets like enzymes and receptors. smolecule.com The ability to synthesize molecules with precise control over their stereochemistry is a fundamental goal in medicinal chemistry, and chiral starting materials like this compound are instrumental in achieving this. smolecule.comontosight.ai Its use ensures that the final drug product has the desired therapeutic effect while minimizing potential side effects associated with the inactive or harmful enantiomer. smolecule.com

Role in Drug Discovery and Development

Beyond its role as a structural component, this compound and its derivatives are actively investigated for their own biological activities and for their utility in advanced drug delivery systems.

Derivatives of cyclohexene carboxylic acids have shown potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.airesearchgate.netevitachem.com Research into new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety has demonstrated significant biological activity. mdpi.com For instance, certain derivatives have shown potent antiproliferative effects on mitogen-stimulated peripheral blood mononuclear cells (PBMCs) and have been found to strongly inhibit the secretion of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com

The structural characteristics of this compound allow it to serve as a scaffold for designing therapeutic agents that can interact selectively with biological targets. smolecule.com This selectivity is key to developing drugs with higher efficacy and fewer off-target effects.

Table 1: Anti-inflammatory Activity of Selected Cyclohexene Carboxylic Acid Derivatives mdpi.com
CompoundConcentration (µg/mL)TNF-α Inhibition (%)IL-6 Inhibition (%)Antiproliferative Activity
Derivative 2f10~66%Not specifiedMore effective than ibuprofen (B1674241) at 100 µg/mL
Derivative 2f50~75%Not specifiedMore effective than ibuprofen at 100 µg/mL
Derivative 2f100~81%Not specifiedMore effective than ibuprofen at 100 µg/mL
Derivative 2b100~99%~92%Not specified

Bioconjugation is a chemical strategy used to link molecules, such as drugs, to biomolecules like antibodies or polymers, to create advanced drug delivery systems. rug.nl The carboxylic acid group is a key functional handle for this process. nih.gov

The carboxylic acid on this compound can be chemically activated, for example, using carbodiimide (B86325) chemistry (EDC/NHS), to form a stable covalent bond with amine groups present on proteins or other carriers. rug.nlnih.gov This allows a drug molecule derived from the compound to be attached to a targeting ligand, such as an antibody, which can then deliver the drug specifically to cancer cells. This is the underlying principle of antibody-drug conjugates (ADCs). nih.gov Similarly, it can be conjugated to polymers like polyethylene (B3416737) glycol (PEGylation) to improve the drug's solubility and circulation time in the bloodstream. beilstein-journals.org

Intermediates in Organic Synthesis

One of the most significant applications of this compound is its role as a versatile intermediate in organic synthesis. smolecule.comontosight.ai Its bifunctional nature—possessing both a carboxylic acid and a double bond—allows for a wide array of chemical transformations, making it a valuable precursor for a diverse range of more complex molecules. ontosight.ai

It is used as a starting material in the production of pharmaceuticals, agrochemicals, polymers, and other fine chemicals. ontosight.aiontosight.ai For example, a closely related compound, (S)-3-Cyclohexene-1-carboxylic acid, is a known and crucial intermediate in the industrial production of compounds that inhibit activated blood coagulation factor X (FXa), which are important therapeutic agents for treating and preventing thrombotic diseases. google.com This highlights the industrial relevance of this class of cyclohexene carboxylic acids as intermediates for synthesizing high-value, biologically active molecules. google.com

Development of Novel Synthetic Routes and Methodologies

The synthesis of the cyclohexene carboxylic acid framework, central to this compound and its isomers, prominently features the Diels-Alder reaction. This cycloaddition reaction is a powerful tool in organic synthesis for forming six-membered rings. A common route involves the reaction between a conjugated diene and a dienophile.

Specifically, the synthesis of isomers like 3-methyl-3-cyclohexene-1-carboxylic acid and 4-methyl-3-cyclohexene-1-carboxylic acid is achieved through the Diels-Alder reaction of isoprene (B109036) with acrylic acid. This reaction serves as a foundational method for producing the core structure. While the direct synthesis of this compound via this specific diene/dienophile pair is not detailed, the underlying Diels-Alder methodology is a key synthetic strategy for this class of compounds. The reaction typically proceeds by combining the diene and dienophile, sometimes with the application of heat or a Lewis acid catalyst to improve reaction rates and selectivity.

ReactantsReaction TypeProduct(s)
Isoprene and Acrylic AcidDiels-Alder Cycloaddition3-methyl-3-cyclohexene-1-carboxylic acid and 4-methyl-3-cyclohexene-1-carboxylic acid

Material Science Applications

Specific research detailing the direct incorporation of this compound into polymer formulations is not available in the provided search results. While its isomers are noted as precursors in the synthesis of polymers like PET, information regarding its use as a direct monomer or additive in polymer formulations is absent.

There is no specific information available within the search results regarding the application of this compound in the development of coatings and adhesives.

This compound and its isomers are significant intermediates in bio-based routes to terephthalic acid (TPA), a crucial monomer for producing polyethylene terephthalate (B1205515) (PET). The synthesis pathway begins with the cycloaddition of bio-derived isoprene and acrylic acid, which yields a mixture of methylcyclohexene carboxylic acid isomers.

This mixture then undergoes a dehydro-aromatization reaction to form p-toluic acid (from the 4-methyl isomer) and m-toluic acid (from the 3-methyl isomer). The subsequent step is the oxidation of these toluic acid isomers to produce terephthalic acid and isophthalic acid, respectively. This process represents a more sustainable alternative to traditional petroleum-based TPA production. A novel dehydro-aromatization method using sulfuric acid as an efficient and cost-effective oxidant has been developed to simplify this conversion.

Reaction Pathway to Terephthalic Acid

Precursor Intermediate Final Product
4-Methyl-3-cyclohexene-1-carboxylic acid p-Toluic acid Terephthalic Acid (TPA)

Bioactive Compound Development

The cyclohexene carboxylic acid moiety is a key structural feature in the development of new anti-inflammatory agents. Research has focused on creating derivatives that can modulate the body's inflammatory response by inhibiting pro-inflammatory cytokines.

A study on novel amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid demonstrated significant anti-inflammatory activity. These compounds were evaluated for their effects on cytokine synthesis in mitogen-stimulated human peripheral blood mononuclear cells (PBMCs). The results showed that certain derivatives were potent inhibitors of key pro-inflammatory cytokines. For instance, one derivative significantly reduced the release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-10 (IL-10) at a concentration of 100 µg/mL, with inhibition levels reaching approximately 92–99%. mdpi.comnih.gov Another derivative strongly inhibited the secretion of TNF-α by about 66–81% across all tested concentrations (10, 50, and 100 µg/mL). mdpi.comnih.gov

These findings highlight the potential of the this compound scaffold as a basis for designing new therapeutic agents for inflammatory diseases. mdpi.com

Inhibitory Effects of Cyclohex-1-ene-1-carboxylic Acid Derivatives on Cytokine Release

Derivative Concentration (µg/mL) Cytokine Inhibited Approximate Inhibition
Derivative 2b 100 TNF-α, IL-6, IL-10 92-99%

Theoretical and Computational Investigations

Quantum Mechanical (QM) Screening Strategies

Quantum mechanical methods are employed to understand the electronic structure and energetic properties of a molecule. These calculations are fundamental for predicting its most stable three-dimensional shape and vibrational characteristics.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. arxiv.orgyoutube.com This is a crucial first step in most quantum chemical calculations, as the optimized structure is used for subsequent property predictions. arxiv.org The process iteratively calculates the energy and forces on each atom, adjusting their positions until a stationary point on the potential energy surface is found. arxiv.org

For a molecule such as 1-Methylcyclohex-3-ene-1-carboxylic acid, methods like Density Functional Theory (DFT), often with functionals like B3LYP, or ab initio methods like Møller-Plesset perturbation theory (MP2), are commonly used in conjunction with a basis set (e.g., 6-31G* or cc-pVTZ) to perform these optimizations. aip.orgthaiscience.info The calculation would determine the precise bond lengths, bond angles, and dihedral angles of the molecule's most stable conformer, accounting for the stereochemistry of the cyclohexene (B86901) ring and the orientation of the methyl and carboxylic acid groups. aip.org

Computational MethodBasis SetCommon Application
Density Functional Theory (DFT) (e.g., B3LYP)6-31G, cc-pVTZStandard for good balance of accuracy and cost
Møller-Plesset Perturbation Theory (MP2)cc-pVTZHigher accuracy, more computationally expensive
Hartree-Fock (HF)6-31GLower level of theory, often used for initial geometries

Following a successful geometry optimization, frequency calculations are performed to confirm that the optimized structure is a true energy minimum and to predict its vibrational spectrum. numberanalytics.com A stable structure, or local minimum, will have no imaginary frequencies. The presence of one imaginary frequency typically indicates a transition state. researchgate.net

These calculations provide valuable information:

Zero-Point Vibrational Energy (ZPVE): This is the residual energy of the molecule at 0 Kelvin, which is used to correct the total electronic energy.

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational frequencies. numberanalytics.com

Infrared (IR) and Raman Spectra: The calculations yield the frequencies and intensities of vibrational modes, which can be used to predict the molecule's IR and Raman spectra. numberanalytics.comnih.gov For this compound, a key vibration would be the C=O stretching frequency of the carboxylic acid group, typically observed between 1690–1750 cm⁻¹. nih.gov Studies on other carboxylic acids have shown a correlation between this stretching frequency and the acid's pKa value, which can be influenced by the molecular environment. nih.gov

Molecular Interactions and Docking Studies

Understanding how a small molecule interacts with a biological macromolecule, such as an enzyme, is fundamental to drug design. Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. kg.ac.rsfrontiersin.org

Molecular docking simulations can be used to place this compound into the active site of a target enzyme to predict its binding mode and affinity. frontiersin.org The process involves treating the ligand as flexible while the protein is typically held rigid. kg.ac.rs The simulation then explores various possible conformations of the ligand within the binding site, scoring them based on a function that estimates the free energy of binding. kg.ac.rsnih.gov

The carboxylic acid group is a critical functional group for forming specific interactions with enzyme active sites. researchgate.net Key interactions that would be analyzed for this compound include:

Hydrogen Bonds: The carboxyl group can act as both a hydrogen bond donor (from the -OH) and acceptor (from the C=O) with polar amino acid residues like serine, threonine, or the peptide backbone. frontiersin.org

Ionic Bonds (Salt Bridges): If the carboxylic acid is deprotonated (carboxylate), it can form strong ionic interactions with positively charged residues such as arginine or lysine. frontiersin.orgresearchgate.net

Van der Waals Interactions: The non-polar methyl group and cyclohexene ring can form favorable hydrophobic and van der Waals interactions with non-polar residues in the active site. frontiersin.org

The results of a docking study are typically presented as a binding energy (e.g., in kcal/mol) and an inhibition constant (Ki), with lower values suggesting stronger binding. kg.ac.rsnih.gov Visualization of the docked pose reveals the specific amino acids involved in the interaction. nih.gov

Interaction TypeMolecular Groups InvolvedPotential Interacting Amino Acids
Hydrogen BondCarboxylic Acid (-COOH)Serine, Threonine, Asparagine, Glutamine
Ionic BondCarboxylate (-COO⁻)Lysine, Arginine, Histidine
Van der WaalsCyclohexene Ring, Methyl GroupLeucine, Isoleucine, Valine, Phenylalanine

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's chemical structure affect its biological activity. nih.gov Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a powerful tool for establishing these relationships. acs.org

A QSAR model is a mathematical equation that relates the chemical structures of a series of compounds to their biological activity. nih.govnih.gov To build a QSAR model for a series of analogs of this compound, the following steps would be taken:

Data Set Generation: A series of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values against an enzyme) is compiled. acs.org

Descriptor Calculation: For each molecule, a set of numerical values, or "molecular descriptors," are calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, polarizability), and topological indices that describe the molecule's shape and connectivity. nih.govacs.org

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create a mathematical model that correlates the descriptors with the observed biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using techniques like cross-validation and an external test set of compounds not used in model development. nih.gov

For this compound and its derivatives, a QSAR study could reveal which structural features are most important for activity. For instance, it might show that increasing the hydrophobicity of the ring substituents enhances binding, or that the precise position of the double bond is critical for proper orientation in an enzyme's active site. nih.gov Such models provide valuable insights for designing new, more potent compounds.

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies for Enhanced Stereoselectivity and Yields

The synthesis of 1-Methylcyclohex-3-ene-1-carboxylic acid, a substituted cyclohexene (B86901), can be achieved through the Diels-Alder reaction, a powerful tool for forming six-membered rings. chegg.comchegg.com Future research will likely focus on achieving high levels of stereocontrol, which is crucial for producing specific enantiomers or diastereomers, particularly for pharmaceutical applications.

A key area of development is the use of chiral Lewis acids as catalysts. For instance, new titanium-based chiral Lewis acids have shown high enantioselectivity in Diels-Alder reactions involving carboxylic ester dienophiles. orientjchem.org Such catalysts can create a chiral environment around the reactants, directing the formation of one stereoisomer over another. The inherent stereospecificity of the Diels-Alder reaction, where the stereochemistry of the reactants is preserved in the product, is a fundamental principle that will be exploited in these advanced methodologies. masterorganicchemistry.com By carefully selecting the geometry of the diene and dienophile, chemists can pre-determine the stereochemical outcome of the cycloaddition.

Further research into sigmatropic rearrangements also presents a potential route for stereospecific synthesis of related cyclohexene structures. acs.org Another promising approach is the use of biocatalysis. Engineered enzymes, such as esterases, can perform asymmetric hydrolysis of racemic esters like methyl-3-cyclohexene-1-carboxylate, providing a greener path to enantiomerically pure carboxylic acids. tandfonline.com

MethodologyKey PrinciplePotential AdvantageRelevant Research Area
Chiral Lewis Acid CatalysisCreates a chiral environment to influence the stereochemical outcome of the reaction.High enantioselectivity and catalytic turnover.Asymmetric Diels-Alder Reactions. orientjchem.org
Substrate-Controlled DiastereoselectivityThe inherent stereochemistry of the diene and dienophile dictates the product's stereochemistry.Predictable and reliable control over relative stereochemistry.Stereospecificity of Pericyclic Reactions. masterorganicchemistry.com
Biocatalytic ResolutionEnzymes selectively react with one enantiomer in a racemic mixture.Environmentally friendly conditions and high optical purity.Asymmetric Hydrolysis with Esterases. tandfonline.com

Exploration of Biological Activities and Therapeutic Potential

While this compound itself is not extensively studied for its biological activity, its structural motif is present in numerous compounds of medicinal interest. The cyclohexene carboxylic acid scaffold is a versatile starting point for the synthesis of molecules with potential therapeutic applications.

Recent studies on newly synthesized amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have demonstrated a range of biological effects, including antiproliferative, anti-inflammatory, and antimicrobial activities. mdpi.com Specifically, certain derivatives were more effective than ibuprofen (B1674241) at inhibiting cell proliferation and strongly inhibited the secretion of inflammatory cytokines like TNF-α. mdpi.com Other research has highlighted that cyclohexenone derivatives, which are structurally related, exhibit antifungal and anticancer properties. researchgate.net The broader class of cyclohexane (B81311) derivatives has been investigated for a wide array of biological activities, including antibacterial, anti-inflammatory, and antitumor effects. nih.govcabidigitallibrary.orgresearchgate.netmdpi.com

These findings suggest that this compound could serve as a valuable building block in drug discovery programs. Future research will likely involve synthesizing a library of derivatives by modifying the carboxylic acid group (e.g., forming amides, esters) and exploring how these modifications impact biological activity against various targets, such as cancer cell lines, bacteria, and inflammatory pathways.

Potential Biological ActivityObserved InPotential Therapeutic AreaCitation
AntiproliferativeAmidrazone derivatives of cyclohex-1-ene-1-carboxylic acidOncology mdpi.com
Anti-inflammatoryAmidrazone derivatives of cyclohex-1-ene-1-carboxylic acidImmunology, Pain Management mdpi.com
Antimicrobial/AntibacterialAmidrazone derivatives and other cyclohexane compoundsInfectious Diseases mdpi.comcabidigitallibrary.orgresearchgate.net
AntitumorCyclohexenone and other cyclohexane derivativesOncology researchgate.netmdpi.com

Integration with Flow Chemistry and Automated Synthesis

Modern chemical production is increasingly moving from traditional batch processing to continuous flow chemistry. This technology offers significant advantages in terms of safety, efficiency, heat transfer, and scalability, especially for highly exothermic or rapid reactions like the Diels-Alder cycloaddition. rsc.orgthalesnano.comresearchgate.net

The synthesis of this compound is well-suited for adaptation to a continuous flow process. researchgate.net By pumping solutions of the diene and dienophile through a heated, pressurized reactor, often packed with a heterogeneous catalyst, reaction times can be dramatically reduced from hours to minutes. thalesnano.comnih.gov This approach not only increases throughput but also allows for safer handling of potentially unstable intermediates and precise control over reaction parameters, leading to improved yield and selectivity. rsc.orgnih.gov

Furthermore, the integration of automated synthesis platforms can accelerate the exploration of this compound's chemical space. Automated systems can perform reactions, work-ups, and purifications in a parallel format, enabling the rapid generation of libraries of derivatives. nih.govresearchgate.net This is particularly valuable for structure-activity relationship (SAR) studies in drug discovery, where many variations of a lead compound must be synthesized and tested.

Development of Sustainable Production Methods

The principles of green chemistry are becoming central to the development of new synthetic routes. jddhs.com Future research on this compound will undoubtedly focus on creating more environmentally benign and sustainable production methods.

Key areas of interest include:

Renewable Feedstocks: Moving away from petroleum-based starting materials is a major goal. Research has shown the feasibility of producing cyclohexene and its derivatives from bio-based resources like oleic acid (derived from olive oil) or galactose. nih.govresearchgate.net These chemo-enzymatic cascades combine the power of biocatalysis with traditional chemical reactions to create valuable platform chemicals from renewable sources.

Catalysis: The use of heterogeneous catalysts, such as zeolites, in Diels-Alder reactions simplifies product purification and allows for catalyst recycling, reducing waste. rsc.org Biocatalysis, using whole cells or isolated enzymes, offers a route to highly selective transformations under mild, aqueous conditions, minimizing the need for harsh reagents and organic solvents. tandfonline.comrsc.org

Energy Efficiency: Innovative techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Atom Economy: The Diels-Alder reaction is inherently atom-economical, as all atoms from the reactants are incorporated into the product. Future work will focus on minimizing byproducts in subsequent derivatization steps to further improve sustainability. jddhs.com

Sustainable ApproachDescriptionExample/ApplicationCitation
Use of Renewable FeedstocksSynthesizing the cyclohexene core from bio-based sources instead of petroleum.Production of cycloalkenes from oleic acid or galactose. nih.govresearchgate.net
Heterogeneous CatalysisEmploying solid catalysts that are easily separated from the reaction mixture and can be reused.Zeolite catalysts in continuous flow Diels-Alder reactions. rsc.org
BiocatalysisUsing enzymes to perform highly selective reactions under mild, environmentally friendly conditions.Enzymatic kinetic resolution of cyclohexene carboxylate esters. tandfonline.comrsc.org
Alternative Energy SourcesUtilizing methods like microwave irradiation to reduce energy consumption and reaction times.Microwave-assisted synthesis of heterocyclic compounds. mdpi.com

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

A deep understanding of reaction kinetics, mechanisms, and the influence of process parameters is essential for optimizing any chemical synthesis. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are becoming indispensable tools for chemical process development.

For the synthesis of this compound, techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can be implemented directly into the reaction vessel. researchgate.netyoutube.com These methods provide a continuous stream of data on the concentration of reactants, intermediates, and products by tracking their unique vibrational spectroscopic signatures. uib.noresearchgate.netmanchester.ac.uk For example, during a Diels-Alder reaction, one could monitor the disappearance of the C=O stretching vibration of a dienophile and the appearance of new peaks corresponding to the cyclic product. researchgate.netmdpi.com

This real-time feedback enables rapid optimization of reaction conditions (e.g., temperature, pressure, catalyst loading) and provides crucial mechanistic insights that are often missed with traditional offline analysis (e.g., GC-MS, NMR) of discrete samples. uib.nonih.gov The integration of these process analytical technologies (PAT) is especially powerful when combined with flow chemistry, allowing for the development of highly controlled and optimized manufacturing processes. researchgate.net

Q & A

Q. How can 1-methylcyclohex-3-ene-1-carboxylic acid be unambiguously identified and distinguished from structural analogs?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : The methyl group at position 1 and conjugated double bond at positions 3–4 produce distinct splitting patterns. The carboxylic proton (δ ~12 ppm) and methyl group (δ ~1.3 ppm) in 1H^1H-NMR, along with carbonyl carbon (δ ~170 ppm) in 13C^{13}C-NMR, are diagnostic .
  • IR : Strong absorption bands for the carboxylic acid O–H stretch (~2500–3300 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : Molecular ion peak at m/z 140.18 (C8_8H12_{12}O2_2) and fragmentation patterns (e.g., loss of COOH group) differentiate it from analogs like 4-methylcyclohex-3-ene-1-carboxylic acid .

Q. What synthetic routes are optimal for preparing this compound in high purity?

  • Methodological Answer :
  • Carbonylation of Cyclohexene Derivatives : React 1-methylcyclohex-3-ene with CO in the presence of formic acid under acidic conditions (H2_2SO4_4) to introduce the carboxylic acid group .
  • Diels-Alder Reaction : Use a diene (e.g., 1,3-butadiene) and methyl-substituted dienophile to construct the cyclohexene ring, followed by oxidation to introduce the carboxylic acid .
  • Purification : Employ recrystallization (ethanol/water) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) to achieve ≥95% purity .

Q. Which experimental techniques are critical for characterizing the stability of this compound under varying conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (reported melting point: 238.9°C) .
  • pH Stability Studies : Monitor degradation via HPLC at pH 2–12 (25°C) to assess hydrolysis of the carboxylic acid group .
  • Light Sensitivity : Expose to UV-Vis light (254 nm) and track changes using 1H^1H-NMR to evaluate photostability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :
  • Solubility Profiling : Use shake-flask method with HPLC quantification in solvents (e.g., water, ethanol, DMSO) at 25°C. Conflicting data may arise from impurities or polymorphic forms .
  • Salt Formation : Enhance aqueous solubility by synthesizing sodium or hydrochloride salts (e.g., via NaOH/HCl titration) and compare solubility profiles .

Q. What strategies are effective for analyzing the compound’s reactivity in Diels-Alder or Michael addition reactions?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress (e.g., with maleic anhydride) using 1H^1H-NMR to track disappearance of the cyclohexene double bond (δ 5.5–6.0 ppm) .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict regioselectivity and transition states for cycloaddition reactions .

Q. How does the position of the methyl group influence biological activity compared to analogs like 4-methylcyclohex-3-ene-1-carboxylic acid?

  • Methodological Answer :
  • In Vitro Assays : Test inhibitory activity against enzymes (e.g., cyclooxygenase) using analogs with methyl groups at positions 1, 4, and 6. IC50_{50} values can highlight steric/electronic effects .
  • Molecular Docking : Compare binding modes in protein active sites (e.g., COX-2) using AutoDock Vina to correlate methyl position with affinity .

Q. What chromatographic methods are optimal for separating enantiomers or diastereomers of derivatives?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min) to resolve enantiomers of ester derivatives (e.g., methyl esters) .
  • GC-MS with Chiral Stationary Phases : Employ β-cyclodextrin columns to separate volatile derivatives (e.g., trimethylsilyl esters) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.